![molecular formula C27H28N4O6S B2739715 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-73-4](/img/structure/B2739715.png)
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a type of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group . The specific compound has additional functional groups, including a sulfamoyl group and an oxadiazole ring, which could influence its properties and reactivity.
Applications De Recherche Scientifique
Benzamide Derivatives in Medicine
Benzamide derivatives, including substituted benzamides like sulpiride, are widely studied for their therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. These compounds function primarily as dopamine receptor antagonists, offering an alternative to traditional antipsychotic medications with potentially fewer side effects or different efficacy profiles. For instance, sulpiride is notable for its selective blocking of D2 receptors, suggesting a focused approach to modulating dopaminergic activity in the brain (Wetzel et al., 1998).
Pharmacokinetics and Metabolism
Research on benzamide derivatives also delves into their pharmacokinetics and metabolism, critical for understanding how these compounds are processed by the body and their safety profiles. Studies involving compounds like SB-649868, an orexin receptor antagonist, reveal the pathways through which these drugs are metabolized and excreted, offering insights into their potential therapeutic windows, dosing strategies, and side effects (Renzulli et al., 2011).
Allergic and Adverse Reactions
Understanding the potential for allergic and adverse reactions to benzamide derivatives is another area of research focus. Case studies and clinical trials assess the safety and tolerability of these compounds, identifying any common or serious side effects that may limit their use or require careful monitoring. For example, allergic contact dermatitis has been reported with the use of benzophenones, compounds that, while structurally distinct, share functional roles with benzamides in certain applications (Caruana et al., 2011).
Propriétés
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S/c1-18(2)31(17-19-8-6-5-7-9-19)38(33,34)24-12-10-20(11-13-24)25(32)28-27-30-29-26(37-27)21-14-22(35-3)16-23(15-21)36-4/h5-16,18H,17H2,1-4H3,(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRSNNGENPVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.